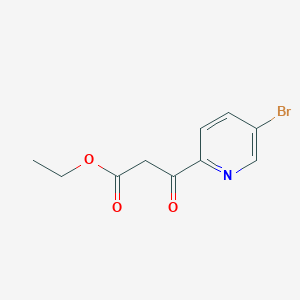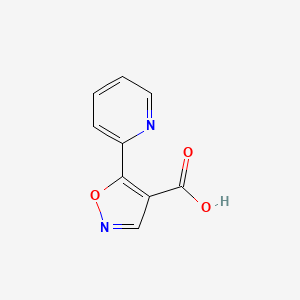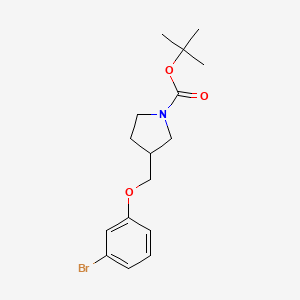
4-Chloro-6-(pyridin-3-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(pyridin-3-yl)pyrimidine is a chemical compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyridine ring at the 6-position
Mécanisme D'action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It is known that in the suzuki–miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .
Pharmacokinetics
It is known that the compound is stable and can be stored at room temperature .
Result of Action
It is known that pyrimidinamine derivatives, which are structurally similar to 4-chloro-6-(pyridin-3-yl)pyrimidine, have excellent biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(pyridin-3-yl)pyrimidine typically involves the following steps:
Chlorination: The starting material, pyrimidine, undergoes chlorination to introduce the chlorine atom at the 4-position.
Coupling Reaction: The chlorinated pyrimidine is then coupled with pyridine-3-yl boronic acid or its derivatives using a cross-coupling reaction such as the Suzuki-Miyaura coupling.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions can replace the chlorine atom or other substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often use nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Products include hydroxylated or carboxylated derivatives.
Reduction: Products include chlorinated or dechlorinated derivatives.
Substitution: Products include various substituted pyrimidines.
Applications De Recherche Scientifique
4-Chloro-6-(pyridin-3-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
4-Chloro-6-(pyridin-3-yl)pyrimidine is similar to other pyrimidine derivatives, such as 4-Chloro-6-(pyridin-2-yl)pyrimidine and 4-Chloro-6-(pyridin-4-yl)pyrimidine. These compounds differ in the position of the pyridine ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.
Propriétés
IUPAC Name |
4-chloro-6-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQUMHBEXDOVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)

![4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B3174636.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine](/img/structure/B3174659.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B3174661.png)

![2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3174679.png)





